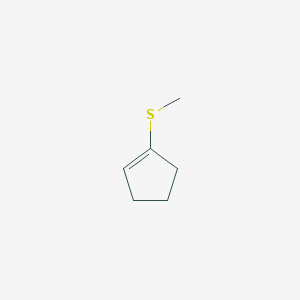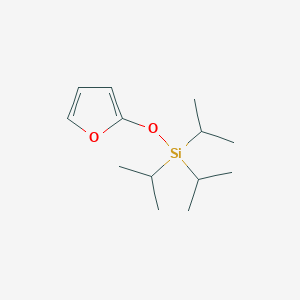
Silane, (2-furanyloxy)tris(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (2-furanyloxy)tris(1-methylethyl)- is a chemical compound with the molecular formula C13H24O2Si. It is known for its applications in various fields, including organic synthesis, functional materials, and pharmaceutical sciences . This compound is characterized by the presence of a furan ring attached to a silane group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-furanyloxy)tris(1-methylethyl)- typically involves the reaction of furan derivatives with silane reagents under specific conditions. One common method is the dihydrosilylation of terminal alkynes using borane-catalyzed reactions . This method allows for the selective formation of vinylsilanes and unsymmetrical geminal bis(silanes) through a silane-tuned chemoselectivity strategy .
Industrial Production Methods
Industrial production of Silane, (2-furanyloxy)tris(1-methylethyl)- involves large-scale synthesis using similar catalytic processes. The reactions are conducted under controlled conditions to ensure high yield and purity of the final product. The practicality of this methodology is demonstrated by its ability to be performed without the exclusion of air and moisture .
化学反応の分析
Types of Reactions
Silane, (2-furanyloxy)tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silanol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include borane catalysts, transition metal catalysts (such as cobalt and iron), and various silane reagents . The reactions are typically conducted under mild to moderate conditions, with careful control of temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions include vinylsilanes, geminal bis(silanes), and other functionalized silane derivatives .
科学的研究の応用
Silane, (2-furanyloxy)tris(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of various silane derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of functional materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of Silane, (2-furanyloxy)tris(1-methylethyl)- involves its interaction with various molecular targets and pathways. The silane group can form stable bonds with other molecules, facilitating the formation of complex structures. The furan ring can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .
類似化合物との比較
Similar Compounds
Silane, (2-furanyloxy)tris(1-methylethyl)-: Unique due to the presence of the furan ring and its specific reactivity.
Vinylsilanes: Similar in structure but lack the furan ring, leading to different chemical properties.
Geminal bis(silanes): Contain two silane groups, offering different reactivity and applications.
Uniqueness
Silane, (2-furanyloxy)tris(1-methylethyl)- is unique due to its combination of a furan ring and a silane group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, from organic synthesis to industrial production .
特性
CAS番号 |
171201-21-1 |
|---|---|
分子式 |
C13H24O2Si |
分子量 |
240.41 g/mol |
IUPAC名 |
furan-2-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H24O2Si/c1-10(2)16(11(3)4,12(5)6)15-13-8-7-9-14-13/h7-12H,1-6H3 |
InChIキー |
UXUBTCDRGXVBQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


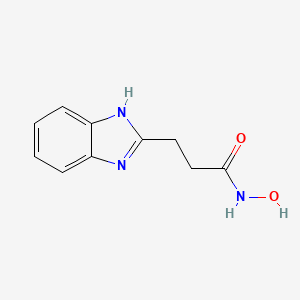
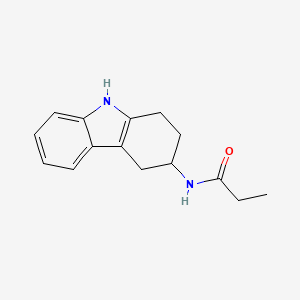
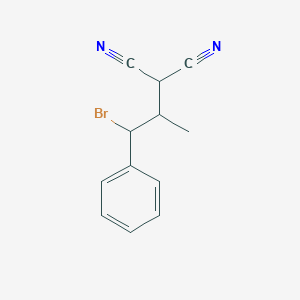
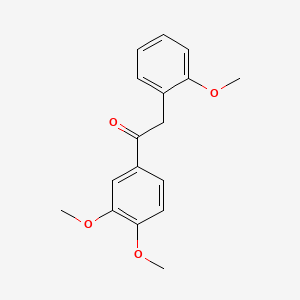
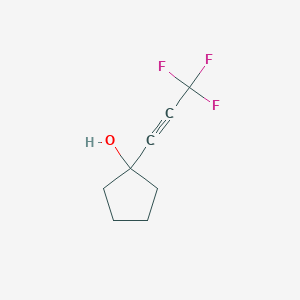
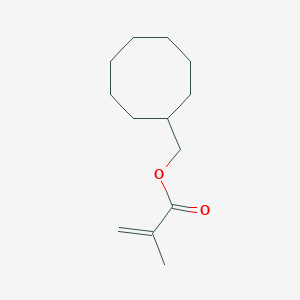
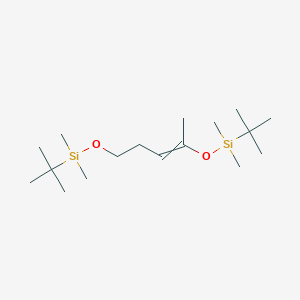
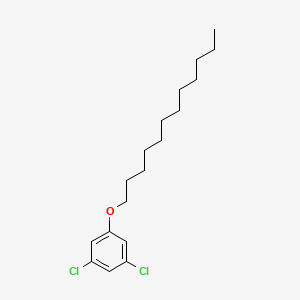
![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)
![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)

stannane](/img/structure/B12550768.png)

